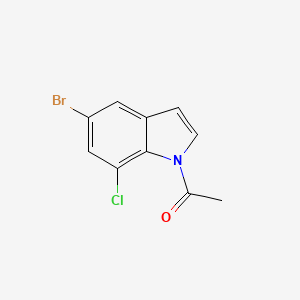

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone

Vue d'ensemble

Description

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of bromine and chlorine atoms on the indole ring, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Méthodes De Préparation

The synthesis of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Bromination and Chlorination: The indole ring is selectively brominated and chlorinated using reagents such as bromine and chlorine gas under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Analyse Des Réactions Chimiques

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

Building Block in Organic Synthesis:

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone serves as a crucial intermediate in synthesizing more complex organic molecules. It is often utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biological Activities:

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties: Effective against various bacterial strains.

- Antiviral Effects: Potential in inhibiting viral replication.

- Cytotoxicity Against Cancer Cells: Demonstrated antiproliferative effects on human cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several indole derivatives, including this compound, against HeLa cells. The results showed significant inhibition of cell proliferation, with an IC50 value indicating effective concentration for therapeutic use .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 9.94 | HeLa |

| Other Derivatives | Varies | A549, HeLa |

Medicine

Therapeutic Potential:

Ongoing research is exploring the use of this compound in developing new drugs targeting:

- Cancer Treatment: As an anticancer agent due to its ability to inhibit cell growth.

- Inflammatory Diseases: Investigated for its potential to modulate inflammatory pathways.

Pharmaceutical Development

The compound is utilized as an intermediate in synthesizing pharmaceuticals, particularly those exhibiting biological activity against cancer and infectious diseases. Its structural properties allow for modifications that enhance efficacy and reduce side effects.

Material Science

In addition to its medicinal applications, this compound is being explored for use in developing new materials with unique properties due to its chemical reactivity.

Mécanisme D'action

The mechanism of action of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways . For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects .

Comparaison Avec Des Composés Similaires

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

1-(5-Fluoro-7-chloro-1H-indol-1-yl)ethanone: Similar in structure but with a fluorine atom instead of bromine, exhibiting different reactivity and biological activity.

1-(5-Bromo-7-methyl-1H-indol-1-yl)ethanone: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.

Activité Biologique

Overview

1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant case studies.

- Molecular Formula: C_10H_8BrClN

- Molecular Weight: 272.53 g/mol

- Structure: The compound features a bromine and chlorine substitution on the indole ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets.

Key Mechanisms Include:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting a potential role in anticancer therapies.

- Receptor Binding: It interacts with multiple receptors, leading to alterations in cellular signaling pathways that affect cell growth and apoptosis .

- Influence on Biochemical Pathways: The compound affects several biochemical pathways, which can lead to diverse cellular responses, including changes in gene expression and metabolism.

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung adenocarcinoma) | <10 | |

| A375 (Melanoma) | 5.7 | |

| Hela (Cervical carcinoma) | Inactive |

In a study assessing the cytotoxicity of various indole derivatives, this compound demonstrated selective inhibition against A375 cells while being less effective against others like Hela .

Antimicrobial Activity

Indole derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against certain bacterial strains, although detailed investigations are needed to quantify this effect.

Case Studies and Research Findings

Case Study 1: Anticancer Potential

A research study evaluated the efficacy of several indole derivatives, including this compound, in inhibiting cancer cell proliferation. The results indicated a promising anticancer profile with specific IC50 values demonstrating its selective cytotoxicity against melanoma cells compared to other cancer types .

Case Study 2: Enzyme Interaction

Investigations into the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit enzymes linked to cancer progression. This suggests potential applications in developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone?

Methodological Answer:

- One-Step Synthesis : Utilize databases like REAXYS and Pistachio to identify precursor scoring and plausible reaction pathways. For example, coupling bromo- and chloro-substituted indole precursors with acetylating agents (e.g., ethyl bromoacetate) in aprotic solvents (e.g., acetonitrile) under basic conditions (K₂CO₃) .

- Multi-Step Synthesis : Consider functionalizing pre-halogenated indole scaffolds via Friedel-Crafts acylation or nucleophilic substitution, ensuring halogen stability under reaction conditions. Monitor intermediates using TLC or HPLC for purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr or HCl) .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents or moisture to minimize hydrolysis .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by ethanol rinsing. Dispose of waste via certified hazardous waste facilities .

Q. Which analytical techniques are recommended for purity assessment?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (chloroform-d₃ as solvent) and FT-IR (key peaks: C=O stretch ~1700 cm⁻¹, indole N–H ~3400 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic patterns from bromine/chlorine .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT or molecular modeling software). For crystal structure discrepancies, perform single-crystal X-ray diffraction to resolve bond angles/planarity .

- Isotopic Peaks : In MS, account for natural abundance of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl. Use isotopic distribution software to validate fragmentation patterns .

- Replication : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts .

Q. What strategies enable functionalization of the indole ring while preserving halogen substituents?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the C1-acetyl group using tert-butyldimethylsilyl (TBS) groups before introducing additional substituents. Deprotect with TBAF in THF .

- Metal-Catalyzed Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C3 or C5 positions, ensuring halogen substituents (Br/Cl) remain inert. Optimize ligand choice (e.g., SPhos) to prevent dehalogenation .

- Electrophilic Substitution : Direct nitration or sulfonation at less reactive positions (C4 or C6) using HNO₃/H₂SO₄ or SO₃/pyridine, respectively. Monitor reaction temperature (<0°C) to avoid side reactions .

Q. How to design experiments to study reactivity under varying conditions?

Methodological Answer:

- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to track reaction progress (e.g., acylation rates) in solvents of varying polarity (DMF vs. toluene) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Pair with GC-MS to analyze gaseous byproducts .

- pH-Dependent Reactivity : Test hydrolysis rates in buffered solutions (pH 1–14) using LC-MS to quantify degradation products. Adjust ionic strength to mimic biological environments .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (MTT vs. resazurin). Validate with positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolite Interference : Use LC-MS/MS to rule out metabolite interference in bioactivity assays. Compare results with structurally similar analogs to identify SAR trends .

- Statistical Rigor : Apply ANOVA or t-tests to confirm significance (p < 0.05). Replicate experiments across independent labs to control for batch effects .

Propriétés

IUPAC Name |

1-(5-bromo-7-chloroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWFHTIPZJKUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646834 | |

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-44-1 | |

| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.